N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-8(7-3-1-2-4-10-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKFWWCJLMRGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1,3 Thiazol 2 Yl Pyridine 2 Carboxamide and Its Analogues
General Synthetic Strategies for Pyridine-Thiazole Carboxamide Core Construction
The assembly of the pyridine-thiazole carboxamide core is primarily achieved through several key strategic disconnections. The most common approach involves forming the amide bond between pre-functionalized pyridine (B92270) and thiazole (B1198619) moieties. Alternatively, the thiazole ring can be constructed onto a pyridine-containing precursor.
The formation of the amide (-CONH-) linker is the most prevalent and direct method for synthesizing the target compound and its derivatives. This strategy involves the coupling of a pyridine-2-carboxylic acid derivative with a 2-aminothiazole (B372263) derivative.
The reaction typically starts with the activation of the carboxylic acid group of picolinic acid or its substituted analogues. Common methods for acid activation include conversion to an acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. nih.gov This highly reactive acyl chloride is then treated with the desired 2-aminothiazole in the presence of a base to neutralize the HCl byproduct.
Alternatively, peptide coupling reagents are widely used to facilitate the amidation under milder conditions, minimizing side reactions and preserving sensitive functional groups. nih.govnih.gov These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. A general method for this type of amide synthesis involves using a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine). nih.gov This approach is highly efficient and can be completed in a few hours, providing good to excellent yields. nih.gov
A summary of common coupling agents used in amidation reactions is presented below.
| Coupling Agent | Reagent Type | Typical Base | Notes |
| Thionyl Chloride (SOCl₂) | Acid Chloride Formation | Pyridine, Triethylamine | Highly reactive, may not be suitable for sensitive substrates. nih.gov |
| HBTU | Uroneum Salt | Hünig's Base (DIPEA) | Mild conditions, high yields, suitable for a wide variety of substrates. nih.gov |
| Triphenylphosphine / N-halosuccinimide | Redox-based | N/A | Generates amides under mild conditions from the acid and amine. researchgate.net |
The choice of solvent and reaction temperature is crucial and is optimized based on the specific substrates and coupling agents used.
An alternative synthetic route involves constructing the thiazole ring as a key step. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose. youtube.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comnih.gov
In the context of synthesizing N-(1,3-thiazol-2-yl)pyridine-2-carboxamide analogues, the strategy would begin with a precursor like N-(thiocarbamoyl)picolinamide (pyridine-2-carbonylthiourea). This intermediate can be synthesized from picolinoyl isothiocyanate and an appropriate amine. The pyridine-2-carbonylthiourea is then reacted with various α-halogenated carbonyl compounds (e.g., phenacyl bromides, ethyl bromoacetate) to yield the desired substituted thiazole ring directly attached to the pyridine carboxamide core. researchgate.netresearchgate.net
Another approach involves the cyclocondensation of thioamides with other reagents. For instance, thioamides can react with alkynyl(aryl)iodonium reagents to form the thiazole ring. acs.org Similarly, intramolecular cyclization of N-allylbenzothioamides provides a route to 2,5-disubstituted thiazoles. researchgate.net These methods offer pathways to create diverse substitution patterns on the thiazole moiety.
Key cyclization strategies for thiazole ring formation are outlined in the table below.
| Reaction Name | Reactants | Resulting Thiazole |
| Hantzsch Synthesis | α-halocarbonyl + Thioamide | Substituted thiazole. youtube.comnih.gov |
| Cook–Heilbron Synthesis | α-aminonitrile + Carbon disulfide | 5-aminothiazole derivative. nih.gov |
| Robinson–Gabriel Synthesis | Acylaminocarbonyl compound + P₂S₅ | Substituted thiazole. nih.gov |
While amidation is the predominant method for linking the two heterocyclic rings, direct coupling reactions represent another theoretical avenue. However, for the specific this compound scaffold, direct C-C or C-N coupling between the pyridine and thiazole rings to form the final structure is less common than the amide bond formation strategy. The primary "coupling" is the synthesis of the carboxamide bridge itself.
In a broader sense, the synthesis of pyridine-thiazole cores for more complex molecules, such as thiopeptide antibiotics, can involve reactions like the Bagley variant of the Bohlmann-Rahtz reaction, which constructs a pyridine ring from a thiazole-containing precursor. nih.gov This highlights that for related structures, the pyridine ring can be formed onto a thiazole template, reversing the synthetic logic.
Regioselective Synthesis and Isomer Control
Control over the placement of substituents on both the pyridine and thiazole rings is critical for developing analogues. Regioselectivity is often dictated by the choice of starting materials. For instance, to obtain a substituent at a specific position on the pyridine ring, one would start with the corresponding substituted pyridine-2-carboxylic acid.
When forming the thiazole ring via Hantzsch synthesis, the choice of the α-halocarbonyl compound determines the substitution at the C4 and C5 positions of the thiazole ring. For example, reacting a thioamide with a phenacyl bromide (Ar-CO-CH₂Br) will place the aryl group at the C4 position of the thiazole.
In cases where direct substitution on the heterocyclic rings is performed, the inherent reactivity of the rings governs the outcome. The pyridine ring is generally electron-deficient and prone to nucleophilic substitution at positions 2, 4, and 6. youtube.com The thiazole ring's reactivity is more complex; electrophilic substitution typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com Nucleophilic attack is favored at the electron-deficient C2 position. pharmaguideline.com Careful selection of reaction conditions and directing groups is necessary to achieve the desired regiochemical outcome.
Diversification Strategies for Structural Modification
Creating a library of analogues requires efficient methods for introducing a variety of chemical groups onto the core structure. These strategies can be applied by using diverse building blocks during the primary synthesis or by post-synthetic modification of the parent compound.
Diversification of the pyridine moiety is typically achieved by employing a range of substituted picolinic acids as starting materials. nih.govnih.gov Compounds with various electronic and steric properties (e.g., alkyl, halogen, methoxy (B1213986) groups) at positions 3, 4, 5, or 6 of the pyridine ring can be synthesized and then coupled with 2-aminothiazole.
Post-synthetic modification is also a viable strategy. For example, direct halogenation of the pyridine ring can occur under certain conditions. It has been reported that the reaction of picolinic acid with thionyl chloride can lead not only to the expected picolinamide (B142947) but also to the corresponding 4-chloro-picolinamide derivative in a one-pot reaction. nih.gov This provides a direct route to introduce a halogen substituent that can be used for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex functionalities. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of groups like amines or alkoxides, particularly if an activating group or a leaving group (like a halogen) is present. youtube.comnih.gov
Substituent Introduction on the Thiazole Moiety
The functionalization of the thiazole ring within the this compound framework is a key strategy for modulating its physicochemical and pharmacological properties. Various methods have been developed to introduce a wide range of substituents at different positions of the thiazole moiety.
Common approaches for introducing substituents onto the thiazole ring often involve the use of pre-functionalized thiazole precursors or post-synthetic modification of the pyridine-thiazole carboxamide core. For instance, the Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, allows for the introduction of substituents by reacting α-haloketones with thioamides. This method provides a versatile entry point to variously substituted 2-aminothiazoles, which can then be acylated with a pyridine-2-carbonyl derivative to yield the desired products.
Electrophilic substitution reactions on the thiazole ring can also be employed, with the C5-position being the most susceptible to attack by electrophiles. pharmaguideline.com Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on the thiazole ring, providing handles for further functionalization through cross-coupling reactions or nucleophilic substitutions. pharmaguideline.comresearchgate.net For example, 5-bromo-2-amino-1,3-thiazoles can be readily prepared and serve as versatile intermediates. researchgate.net
Furthermore, deprotonation at the C2 position of the thiazole ring using strong bases like organolithium reagents can generate a nucleophilic center, which can then react with various electrophiles such as aldehydes, ketones, and alkyl halides to introduce substituents. pharmaguideline.com
Recent research has also focused on developing more efficient and modular methods for thiazole functionalization. One such approach involves the heteroaryl C–H sulfonylation of thiazole N-oxides, which proceeds via O-activation and subsequent nucleophilic addition of a sulfinate. researchgate.net
The following table summarizes some examples of substituent introduction on the thiazole moiety of related carboxamide structures:
| Precursor | Reagent/Condition | Substituent Introduced | Reference |
| 2-amino-4-phenyl thiazole | Nicotinic acids, TBTU | Phenyl group at C4 | nih.gov |
| 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea | α-bromoketones | Various aryl/heteroaryl groups at C4 | nih.gov |
| 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid | Aniline derivatives, EDCI/DMAP | Methyl group at C4 and various substituted anilides | nih.gov |
Hybrid Molecule Synthesis Incorporating Additional Heterocycles
To expand the chemical space and explore potential synergistic effects, this compound has been incorporated into hybrid molecules containing other heterocyclic systems. This strategy aims to combine the pharmacophoric features of different heterocycles to create novel compounds with enhanced or new biological activities.
Indole (B1671886): The indole nucleus is a prominent scaffold in many natural products and pharmaceuticals. rsc.org Hybrid molecules combining the pyridine-thiazole carboxamide core with an indole moiety have been synthesized. acs.orgnih.gov A common synthetic route involves the peptide coupling reaction between a substituted 1H-indole-2-carboxylic acid and an appropriate aminothiazole derivative. nih.gov For example, ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate can be synthesized and further modified. nih.gov
Pyrazine (B50134): Pyrazine derivatives are known for their diverse biological applications. tandfonline.com The synthesis of pyrazine-thiazole hybrids often involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with various aminothiazoles. mdpi.com For instance, N-thiazol-2-yl amide of pyrazine-2-carboxylic acid has been prepared and studied. mdpi.com Another approach involves the reaction of thiosemicarbazones derived from pyrazine precursors with halo-carbonyl reagents to construct the thiazole ring. researchgate.net
Benzoxazine (B1645224): While direct examples of this compound hybrids with benzoxazine were not prevalent in the immediate search results, the general principles of hybrid synthesis can be applied. This would typically involve coupling a benzoxazine-containing carboxylic acid with a 2-aminothiazole-pyridine fragment or vice versa, using standard amide bond formation techniques.
The following table provides examples of synthetic strategies for creating hybrid molecules:
| Heterocycle | Synthetic Approach | Key Intermediates | Reference |
| Indole | Peptide coupling | 1H-indole-2-carboxylic acid, ethyl-2-(2-aminothiazol-4-yl)acetate | nih.gov |
| Pyrazine | Condensation | Pyrazine-2-carboxylic acid chloride, 2-aminothiazoles | mdpi.com |
| Pyrazoline | Reaction of a propenone with hydrazine (B178648) hydrate | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | nih.gov |
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of this compound and its analogues has benefited from the application of modern synthetic methodologies that offer improvements in efficiency, diversity, and sustainability.
Catalytic methods play a crucial role in the efficient synthesis of the pyridine-thiazole carboxamide scaffold and its precursors. For the key amide bond formation step, coupling reagents such as (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC.HCl) in combination with catalysts like N-Hydroxybenzotriazole (HOBT) are commonly employed to facilitate the reaction between a pyridine-2-carboxylic acid and a 2-aminothiazole. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing substituents onto the heterocyclic rings. For instance, a Pd(OAc)2/Xantphos catalyst system has been used for the coupling of boronic acids with halogenated thiazole or pyridine intermediates to afford substituted derivatives in high yields. nih.gov
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for generating libraries of compounds for screening. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized for the synthesis of carboxamide derivatives. This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.
While a direct application of the Ugi reaction for the synthesis of the parent this compound is not explicitly detailed, the principles can be applied to generate related structures. For instance, a Doebner–Ugi multicomponent reaction sequence has been used to synthesize substituted 1H-pyrazolo[3,4-b]pyridine-4- and 1H-pyrazolo[3,4-b]pyridine-6-carboxamides. nih.gov The Ugi reaction has also been employed to create a wide range of 5-aminothiazole derivatives. acs.org
Continuous flow synthesis has emerged as a valuable technique for the synthesis of active pharmaceutical ingredients and intermediates, offering advantages such as improved safety, scalability, and reaction control. While specific examples of continuous flow synthesis for this compound were not found in the provided search context, the methodology has been successfully applied to the synthesis of related heterocyclic compounds. The development of flow chemistry protocols for the synthesis of thiazole derivatives is an active area of research.
Analytical Characterization Methodologies for Synthetic Products
The unambiguous identification and characterization of synthesized this compound derivatives are essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.
¹H NMR: Provides information about the number and chemical environment of protons. Characteristic signals for the pyridine and thiazole ring protons, as well as the amide N-H proton, can be observed. For example, in related N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives, the secondary amide proton signal appears in the range of δ 7.90-8.25 ppm, while aromatic and pyridine protons resonate in the δ 6.25-8.99 ppm region. hilarispublisher.com
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons of the heterocyclic rings are diagnostic.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass with high precision.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. The C=O stretching vibration of the amide group is typically observed in the range of 1635-1678 cm⁻¹. nih.govresearchgate.net The N-H stretching vibration of the amide is also a characteristic feature.
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values to verify the empirical formula.
X-ray Crystallography: In cases where suitable single crystals can be obtained, X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov
The following table summarizes the typical analytical data for related pyridine-thiazole carboxamide structures:
| Analytical Technique | Observed Features | Reference |
| ¹H NMR | Amide N-H proton (δ 7.90-8.25 ppm), Aromatic/Pyridine protons (δ 6.25-8.99 ppm) | hilarispublisher.com |
| ¹³C NMR | Carbonyl carbon, signals for pyridine and thiazole ring carbons | nih.gov |
| IR Spectroscopy | C=O stretch (1635-1678 cm⁻¹), N-H stretch | nih.govresearchgate.net |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight | researchgate.net |
Spectroscopic Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For analogues of this compound, such as N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide, ¹H NMR spectra, typically recorded in DMSO-d₆, reveal characteristic signals. researchgate.net The aromatic protons of the pyridine ring generally appear as multiplets in the downfield region, often between δ 7.5 and 8.9 ppm. researchgate.netchemicalbook.com The protons on the thiazole or thiazolidinone ring exhibit signals at chemical shifts dependent on their specific chemical environment. For instance, the ethylene (B1197577) proton in some thiazolidinone analogues appears as a singlet around δ 5.5-5.6 ppm. researchgate.net The amide proton (N-H) is often observed as a singlet at a variable chemical shift, which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group is expected to show a characteristic resonance in the downfield region, typically around 160-170 ppm. The aromatic carbons of the pyridine and thiazole rings would produce a series of signals in the aromatic region of the spectrum (approximately 110-150 ppm).
Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Pyridine-2-carboxamide | Pyridine-H | 7.45 - 8.58 | m | chemicalbook.com |
| N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide | Pyridine-H | 7.75 - 8.89 | m | researchgate.net |
| Amide-H | ~8.1 | s | researchgate.net | |
| Thiazolidinone-CH | 5.50 - 5.67 | s | researchgate.net | |
| N-(Pyridin-2-yl)picolinamide | Pyridine-H | 7.06 - 8.63 | m | |
| Amide-H | 10.55 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its analogues is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group usually appears as a band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine and thiazole rings would be found in the 1400-1600 cm⁻¹ region. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Analogues
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Reference |
| Amide | N-H Stretch | 3100 - 3300 | researchgate.net |
| C=O Stretch | 1650 - 1680 | researchgate.net | |
| Aromatic Ring | C-H Stretch | > 3000 | vscht.cz |
| C=C and C=N Stretch | 1400 - 1600 | vscht.cz |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound (C₉H₇N₃OS), the expected exact mass is approximately 205.03 g/mol . nih.gov In mass spectra of related compounds, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed. researchgate.netmdpi.com The fragmentation pattern can also provide valuable structural information, often showing cleavage at the amide bond.
Chromatographic Purity Assessment
Chromatographic techniques are essential for verifying the purity of synthesized compounds by separating the target molecule from any unreacted starting materials, byproducts, or other impurities.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of a reaction and assessing the purity of the product. brieflands.com For compounds like this compound and its analogues, TLC is typically performed on silica (B1680970) gel plates. brieflands.com The choice of mobile phase is crucial for achieving good separation. A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane, is often employed. The spots can be visualized under UV light or by using an iodine chamber. The purity of the compound is indicated by the presence of a single spot.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative method for purity assessment. nasc.ac.innih.gov Reversed-phase HPLC with a C18 column is a common setup for analyzing organic molecules of this nature. A gradient elution using a mixture of an aqueous buffer (often containing a small amount of trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. nasc.ac.in Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.govnih.gov The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For many pharmaceutical and research applications, a purity of ≥95% is often required.
Structure Activity Relationship Sar Studies of N 1,3 Thiazol 2 Yl Pyridine 2 Carboxamide Analogues
The exploration of N-(1,3-thiazol-2-yl)pyridine-2-carboxamide and its analogues has revealed intricate relationships between their chemical structures and biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This analysis delves into how specific modifications to the pyridine (B92270) ring, thiazole (B1198619) ring, and the connecting carboxamide linkage, along with physicochemical and stereochemical factors, influence the biological profile of this class of compounds.
Biological Evaluation and Pharmacological Profiles of N 1,3 Thiazol 2 Yl Pyridine 2 Carboxamide Derivatives
In Vitro Biological Assays
The potential of N-(1,3-thiazol-2-yl)pyridine-2-carboxamide derivatives as anticancer agents has been extensively investigated through various in vitro assays. These studies primarily focus on their ability to inhibit cancer cell growth, understand the mechanisms of cell death, and evaluate their effectiveness across different cancer types.
The cytotoxic effects of these derivatives are commonly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric derived from these assays.
Several studies have synthesized and evaluated novel series of pyridine-thiazole hybrids. For instance, a series of thiazole (B1198619) carboxamide derivatives were tested against a panel of cancer cell lines, where compound 2a showed an IC50 value of 60.75 μM against the hepatocellular carcinoma cell line HepG2, and compound 2b exhibited IC50 values of 30.79 μM and 74.15 μM against COLO205 (colon adenocarcinoma) and B16F1 (melanoma) cancer cells, respectively. acs.org
In another study, novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were designed. Among these, compounds 6i and 6v demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM, respectively. acs.org Similarly, a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives showed significant cytotoxic activity against A549 lung cancer cells, with several compounds exhibiting lower IC50 values than the standard drug cisplatin (B142131) (IC50: 12.65 μg/mL). nih.gov
Furthermore, research into thiophene-linked thiazolyl pyridines revealed that compound 5 , an acetylthiazole derivative, possessed a potent IC50 value of 0.452 µM against the A549 human lung cancer cell line, comparable to the reference drug doxorubicin (B1662922) (IC50 of 0.460 µM). mdpi.com Another thiazole derivative, compound 2 , showed equipotent activity to doxorubicin against the HepG-2 cell line, with an IC50 value of 1.2 µM. nih.gov
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Source |
|---|---|---|---|---|
| 2a | HepG2 | Hepatocellular Carcinoma | 60.75 | acs.org |
| 2b | COLO205 | Colon Adenocarcinoma | 30.79 | acs.org |
| 2b | B16F1 | Melanoma | 74.15 | acs.org |
| 6i | MCF-7 | Breast Cancer | 6.10 ± 0.4 | acs.org |
| 6v | MCF-7 | Breast Cancer | 6.49 ± 0.3 | acs.org |
| 5 | A549 | Lung Cancer | 0.452 | mdpi.com |
| 2 | HepG-2 | Hepatocellular Carcinoma | 1.2 | nih.gov |
| Doxorubicin (Reference) | A549 | Lung Cancer | 0.460 | mdpi.com |
| Doxorubicin (Reference) | HepG-2 | Hepatocellular Carcinoma | 1.1 | nih.gov |
To understand the underlying mechanisms of their anticancer effects, researchers have investigated how these derivatives influence the cell cycle and induce apoptosis (programmed cell death).
Flow cytometry is a common technique used for this purpose. Studies on certain (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives, specifically compounds 6i and 6v , revealed that they cause an increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle. acs.org This suggests that the compounds block cell division at this checkpoint, ultimately leading to cell death. acs.org Further investigation into the apoptotic effects of these compounds showed an upregulation of pro-apoptotic proteins like Bax and a downregulation of the anti-apoptotic protein Bcl-2, confirming their ability to induce apoptosis. acs.org
Similarly, an evaluation of novel 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives demonstrated that they induce apoptosis in A549 lung cancer cells. nih.gov Flow cytometry analysis using Annexin V-FITC/propidium iodide staining showed significant increases in both early and late apoptotic cell populations after treatment. nih.gov The mechanism was further elucidated by findings of mitochondrial membrane depolarization, indicating that these compounds trigger apoptosis through the mitochondrial pathway. nih.gov Novel pyridine-thiazole hybrids have also been shown to cause changes in nucleus morphology, suggesting a mechanism related to inducing genetic instability in tumor cells. nih.gov
The effectiveness of this compound derivatives can vary significantly among different types of cancer cells. This differential susceptibility is a critical aspect of their evaluation.
For example, a study of various thiazole carboxamide derivatives found that most compounds showed negligible activity against a panel of cancer cell lines including Hep3B (hepatocellular carcinoma), HepG2, HeLa (cervical adenocarcinoma), MCF-7, Caco-2 (colorectal adenocarcinoma), and COLO205, with IC50 values greater than 300 μM. acs.org However, specific derivatives displayed moderate, selective activity; compound 2a was active against HepG2 (IC50 of 60.75 μM), while compound 2b was active against COLO205 and B16F1 cells (IC50 of 30.79 and 74.15 μM, respectively). acs.org
In another investigation of newly synthesized nicotinamide (B372718) derivatives, compounds were tested against HCT-116 (colon), HepG-2, and MCF-7 human cancer cell lines. nih.gov The results indicated interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov For instance, compound 4d showed an IC50 of 10.3 ± 1.1 µM against HCT-116, while its effect on HepG-2 and MCF-7 was lower (IC50 of 45.1 ± 4.6 and 24.8 ± 2.8 µM, respectively). nih.gov
A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were evaluated against PC3 (prostate), HT-29 (colon), and SKNMC (neuroblastoma) cell lines. semanticscholar.org The study found that these compounds rendered a high anticancer activity towards the HT-29 cell line compared to the other cell lines. semanticscholar.org This highlights the selective nature of these compounds and the importance of screening against a diverse panel of cancer cell lines.
In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents to combat bacterial and fungal infections.
The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
A study focusing on a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives screened them for antibacterial and antifungal activity. hilarispublisher.com The results identified compounds IIc and IIj as broad-spectrum antimicrobial agents, showing activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and fungi (Aspergillus niger, Saccharomyces cerevisiae). hilarispublisher.com
Another investigation into novel thiazole derivatives incorporating a pyridine (B92270) moiety tested their activity against various bacterial and fungal strains. nih.gov Compound 13a showed notable antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis with MIC values ranging from 46.9 to 93.7 μg/mL. nih.gov The same compound also demonstrated potent antifungal activity against Candida albicans and Aspergillus flavus, with MIC values of 7.8 and 5.8 μg/mL, respectively. nih.gov
Research on pyridine- and thiazole-based hydrazides also revealed significant antimicrobial potential. acs.org Compound 5j showed MIC values comparable to standard drugs against the tested bacterial and fungal strains, an effect attributed to the presence of a hydroxyl group on its aromatic ring. acs.org Similarly, a study of 4-pyridine thiazole hybrids found that compound 4c was highly potent against Staphylococcus aureus and Bacillus cereus, with an MIC value of 0.02 mM. researchgate.net
| Compound | Microorganism | Type | MIC Value | Source |
|---|---|---|---|---|
| 13a | S. aureus | Gram-positive Bacteria | 46.9 µg/mL | nih.gov |
| 13a | B. subtilis | Gram-positive Bacteria | 62.5 µg/mL | nih.gov |
| 13a | E. coli | Gram-negative Bacteria | 93.7 µg/mL | nih.gov |
| 13a | P. aeruginosa | Gram-negative Bacteria | 62.5 µg/mL | nih.gov |
| 13a | C. albicans | Fungus | 7.8 µg/mL | nih.gov |
| 13a | A. flavus | Fungus | 5.8 µg/mL | nih.gov |
| 4c | S. aureus | Gram-positive Bacteria | 0.02 mM | researchgate.net |
| 4c | B. cereus | Gram-positive Bacteria | 0.02 mM | researchgate.net |
Antimicrobial Activities
Antifungal Efficacy
A series of N-(4-aryl-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives have been synthesized and evaluated for their antifungal activity. researchgate.nethilarispublisher.com The in vitro antifungal efficacy was determined using the minimum inhibitory concentration (MIC) method against various fungal strains. researchgate.nethilarispublisher.com
Among the synthesized compounds, certain derivatives displayed notable activity against Aspergillus niger and Saccharomyces cerevisiae. Specifically, compounds bearing p-chloro, p-methyl, and p-hydroxyphenyl substituents on the thiazole ring (compounds IIc, IIf, and IIj respectively) were identified as having significant antifungal potential. hilarispublisher.com These compounds were found to be broad-spectrum antimicrobial agents. researchgate.nethilarispublisher.com The high activity of these derivatives is suggested to be related to the presence of electron-withdrawing groups on the aryl ring at the fourth position of the thiazole ring. hilarispublisher.com
Detailed findings from the study are presented in the table below, comparing the MIC values of the derivatives against standard antifungal agents.
Antifungal Activity of N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide Derivatives (MIC in µg/mL)
| Compound | R | A. niger | S. cerevisiae |
|---|---|---|---|
| IIa | H | 59 | 57 |
| IIb | o-Cl | 32 | 36 |
| IIc | p-Cl | 36 | 25 |
| IId | o-Br | 61 | 51 |
| IIe | p-Br | 52 | 77 |
| IIf | p-CH3 | 31 | 27 |
| IIg | o-OH | 56 | 57 |
| IIh | p-NH2 | 72 | 72 |
| IIi | o-NO2 | 61 | 46 |
| IIj | p-OH | 29 | 23 |
| IIk | m-NO2 | 90 | 58 |
| IIl | p-NO2 | 47 | 68 |
| IIm | m-Cl | 60 | 48 |
| Ketoconazole | - | 21 | 13 |
Data sourced from Rajurkar et al. (2015) researchgate.net
Antiprotozoal Activities (e.g., Antileishmanial, Antimalarial)
Antitubercular Activity
There is a lack of specific studies on the antitubercular activity of this compound and its derivatives. The current body of research on antitubercular agents includes a wide range of thiazole and carboxamide-containing compounds. researchgate.netrsc.org For example, various thiazolyl pyrazine (B50134) carboxamide derivatives and arylcarboxamides have been synthesized and shown to possess inhibitory activity against Mycobacterium tuberculosis. researchgate.netrsc.org However, dedicated research on the antitubercular potential of the specific scaffold of this compound has not been reported.
Anti-inflammatory Properties and Modulation of Inflammatory Pathways
Derivatives of N-(4-aryl-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide have been synthesized and assessed for their anti-inflammatory properties. researchgate.nethilarispublisher.com The anti-inflammatory activity was evaluated using the protein denaturation method. researchgate.nethilarispublisher.com
Several compounds within this series demonstrated significant anti-inflammatory effects. In particular, derivatives with p-chloro, p-methyl, p-amino, and p-hydroxyphenyl substitutions (compounds IIc, IIf, IIh, and IIj) showed notable activity at a concentration of 100 mg/mL. hilarispublisher.com Furthermore, a derivative with a p-nitrophenyl group (compound IIl) was also found to be a significant active agent at a concentration of 200 mg/mL. researchgate.nethilarispublisher.com
The table below summarizes the anti-inflammatory activity of these derivatives in terms of percentage inhibition of protein denaturation.
Anti-inflammatory Activity of N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide Derivatives
| Compound | R | % Inhibition at 100 µg/mL | % Inhibition at 200 µg/mL |
|---|---|---|---|
| IIa | H | 49.34 | 55.33 |
| IIb | o-Cl | 51.31 | 59.21 |
| IIc | p-Cl | 61.84 | 69.73 |
| IId | o-Br | 50.00 | 56.57 |
| IIe | p-Br | 53.94 | 61.84 |
| IIf | p-CH3 | 60.52 | 67.10 |
| IIg | o-OH | 52.63 | 60.52 |
| IIh | p-NH2 | 63.15 | 71.05 |
| IIi | o-NO2 | 55.26 | 63.15 |
| IIj | p-OH | 64.47 | 72.36 |
| IIk | m-NO2 | 51.31 | 59.21 |
| IIl | p-NO2 | 57.89 | 65.78 |
| IIm | m-Cl | 53.94 | 61.84 |
| Ibuprofen | - | 72.36 | 78.94 |
Data sourced from Rajurkar et al. (2015) researchgate.net
Other Pharmacological Activities
Antidiabetic Activity and Glucokinase Activation
Specific studies evaluating the antidiabetic activity and glucokinase activation of this compound or its direct derivatives are not currently available. The broader class of thiazole-2-yl benzamide (B126) derivatives has been investigated as potential glucokinase activators for the treatment of type 2 diabetes. nih.govnih.gov Glucokinase is a key enzyme in regulating blood glucose levels, and its activation is a therapeutic strategy for diabetes. nih.gov However, research has not yet been specifically focused on the pyridine-2-carboxamide analogue of this scaffold.
Anticonvulsant Properties
There is no specific research available on the anticonvulsant properties of this compound or its derivatives. While various thiazole-containing compounds and carboxamide derivatives have been explored for their potential as anticonvulsant agents, the specific compound has not been the subject of such investigations. nih.govmdpi.comresearchgate.net Therefore, its efficacy in preventing or treating seizures remains unknown.
Mechanistic Investigations and Molecular Target Identification
Identification and Validation of Biological Targets
Identifying the direct molecular targets of a compound is a foundational step in understanding its mechanism of action. For N-(1,3-thiazol-2-yl)pyridine-2-carboxamide and its analogs, researchers have employed various techniques, including enzyme inhibition profiling and receptor binding studies, to pinpoint specific protein interactions.
The pyridine-thiazole scaffold is a recurring motif in the design of protein kinase inhibitors. While direct inhibitory data for this compound against many common kinases is not extensively documented, studies on structurally related analogs provide significant insights into its potential targets.
Research has demonstrated that modifying the core structure can lead to potent and selective kinase inhibitors. For instance, a series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives were identified as potent inhibitors of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This receptor is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. Molecular modeling of these compounds suggested a specific binding mode within the enzyme's active site.
Furthermore, hybrid molecules incorporating pyridine (B92270) and thiazole (B1198619) or thiadiazole rings have been investigated as potential dual-target inhibitors. One study focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a quinoline (B57606) structure, which were designed to serve as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Kinase assays confirmed that these compounds could selectively inhibit the activity of both EGFR and HER2, which are crucial drivers in many forms of cancer.
The enzyme Methionine Aminopeptidase (B13392206) (MetAP), which is essential for protein synthesis, has also been identified as a target for this chemical class. A study involving three-dimensional quantitative structure–activity relationship (3D-QSAR) analysis was conducted on a series of pyridine-2-carboxylic acid thiazol-2-ylamide-based MetAP inhibitors to understand the structural requirements for potent inhibition.
Table 1: Kinase Inhibition Profile of Selected Analogs This table presents data for structurally related compounds, not this compound itself.
| Compound Class | Target Kinase | Key Findings |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR (VEGFR-2) | Identified as potent and selective inhibitors. |
| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | EGFR / HER-2 | Act as dual-target inhibitors against both kinases. |
| Pyridine-2-carboxylic acid thiazol-2-ylamides | MetAP | Identified as inhibitors; studied via 3D-QSAR. |
Beyond enzyme inhibition, the thiazole-carboxamide scaffold has been implicated in the modulation of cell surface receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
A notable example is the development of PF-06767832, a complex derivative that, while structurally distinct, shares the pyridine-2-carboxamide core. This compound was identified as a potent and selective positive allosteric modulator (PAM) of the Muscarinic M1 acetylcholine (B1216132) receptor. nih.gov M1 receptors are implicated in cognitive processes, and their selective activation is a therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. nih.gov The discovery of an M1 PAM based on this general scaffold highlights the potential for derivatives of this compound to function as allosteric modulators that fine-tune receptor activity rather than simply blocking or activating it. nih.gov
In other studies, thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. mdpi.com Additionally, N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, acting as negative allosteric modulators. semanticscholar.org
The potential for pyridine-thiazole hybrids to interact with nucleic acids has also been explored. While direct studies on this compound are limited, research on related, more complex structures provides evidence of DNA binding. A study on a novel, fused thiazolo[5,4-b]pyridine (B1319707) derivative investigated its interaction with calf thymus DNA (CT-DNA). actascientific.com Using UV-Vis absorption titration and viscosity measurements, the researchers suggested that the compound binds to DNA through an intercalative mode. actascientific.com Molecular docking studies further supported a strong interaction between the thiazolo[4,5-b]pyridine (B1357651) structure and the minor groove of a B-DNA dodecamer. actascientific.com Such findings indicate that the broader structural class of pyridine-thiazole compounds may possess the ability to interact directly with DNA, a mechanism that could contribute to cytotoxic or antimicrobial activities. actascientific.comresearchgate.net There is currently no available research on the interaction of this compound with RNA.
Cellular Pathway Interrogation and Signal Transduction Modulation
The identification of molecular targets like protein kinases and cell surface receptors allows for the investigation of the broader cellular pathways affected by this compound and its analogs.
Given that derivatives of this compound can inhibit key kinases such as VEGFR-2, EGFR, and HER2, it is plausible that they modulate critical signal transduction pathways involved in cancer progression. Inhibition of the VEGFR-2 pathway would be expected to disrupt angiogenesis, thereby limiting tumor growth and metastasis. Similarly, dual inhibition of EGFR and HER2 would interfere with downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation, survival, and differentiation.
The activity of analogs as allosteric modulators of neuronal receptors like the Muscarinic M1 and AMPA receptors points to an ability to influence neurologic signaling pathways. nih.govmdpi.com As a PAM of the M1 receptor, a derivative could enhance cholinergic neurotransmission, a pathway crucial for memory and cognition. nih.gov Conversely, as NAMs of AMPA receptors, related compounds could reduce glutamatergic excitotoxicity, a mechanism relevant to neurodegenerative diseases and epilepsy. mdpi.com
Proteomics and Metabolomics Approaches for Target Deconvolution
While initial target identification often relies on hypothesis-driven screening against known targets, unbiased, large-scale approaches are essential for discovering novel interactions and understanding the global cellular response to a compound. Proteomics and metabolomics offer powerful tools for this purpose, although specific studies on this compound using these methods have not been reported.
Chemical proteomics is a key strategy for the deconvolution of drug targets. beilstein-journals.orgnih.govresearchgate.net This can be achieved by synthesizing a probe version of the compound of interest, often by attaching an affinity tag (like biotin) or a reporter group via a linker. nih.gov This probe can then be used in an affinity-based pulldown experiment from cell lysates to isolate binding proteins, which are subsequently identified by mass spectrometry. nih.gov Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to distinguish specific interactors from non-specific background binders with high confidence. nih.gov
Metabolomics, the large-scale study of small molecules (metabolites) within cells, can provide a functional readout of drug-induced changes in cellular pathways. By comparing the metabolic profiles of treated versus untreated cells, researchers can infer which enzymatic pathways have been perturbed by the compound, offering clues to its mechanism of action even without prior knowledge of its direct target.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like thiazole (B1198619) carboxamide derivatives interact with the active sites of biological targets such as enzymes and receptors. These simulations calculate a binding score, which estimates the binding affinity, and reveal crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex.
In studies involving derivatives of the thiazole carboxamide scaffold, molecular docking has been instrumental in elucidating binding modes against various targets. For instance, docking studies of novel thiazole derivatives incorporating a pyridine (B92270) moiety into the active site of the DNA gyrase enzyme have shown promising results, with docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov These scores indicate favorable binding affinities. Similarly, when a series of new thiazole carboxamide derivatives were docked against cyclooxygenase (COX) isozymes, COX-1 and COX-2, the simulations provided insights into their selective inhibition. nih.govacs.org The binding free energy (ΔGbind) values, calculated using methods like MM/GBSA, offered a quantitative prediction of their affinity. For example, within the COX-2 binding site, certain derivatives showed ΔGbind values as favorable as -70.72 kcal/mol. nih.gov
These computational models can postulate specific conformational preferences and binding modes. nih.gov For example, simulations can show how the pyridine and thiazole rings orient themselves within a binding pocket to maximize interactions with key amino acid residues. researchgate.netmdpi.com The analysis of these docked poses is critical for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov
| Compound/Derivative Series | Target Protein | Docking Score / Binding Affinity (kcal/mol) | Key Interactions Observed |
|---|---|---|---|
| Thiazole-Pyridine Derivatives | DNA Gyrase | -6.4 to -9.2 | Intermolecular interactions with the clorobiocin (B606725) binding site nih.gov |
| Thiazole Carboxamide Derivative 2b | COX-2 | -70.72 (ΔGbind) | Strong binding within the larger COX-2 binding pocket nih.gov |
| Thiazole Carboxamide Derivative 2j | COX-1 | -58.33 (ΔGbind) | Favorable interactions within the COX-1 active site nih.gov |
| Triphenylamine-linked Thiazole 6a | PDB ID: 2A4L | -9.3507 | High binding affinity within the active site researchgate.net |
| 1,3,4-Thiadiazole Derivative 4h | EGFR TK | Not specified | Established binding mode within the EGFR tyrosine kinase domain nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can predict the potency of unsynthesized analogs.
For compounds related to N-(1,3-thiazol-2-yl)pyridine-2-carboxamide, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In a study on pyridine-2-carboxylic acid thiazol-2-ylamide-based inhibitors of Methionine aminopeptidases (MetAPs), robust 3D-QSAR models were developed. researchgate.net The models showed high statistical significance, with a cross-validated correlation coefficient (q²) of 0.799 for CoMFA and 0.704 for CoMSIA, and conventional correlation coefficients (r²) of 0.989 and 0.954, respectively. researchgate.net These results indicate a strong predictive capability. The contour maps generated from these models highlighted regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding the design of new, more potent inhibitors. researchgate.net
Other QSAR studies on thiazole derivatives have employed various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to build predictive models. These models often use descriptors like molar refractivity (MR), the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net A well-validated QSAR model can serve as a powerful tool for screening virtual libraries and prioritizing compounds for synthesis, thereby saving significant time and resources. researchgate.net
| Compound Series | QSAR Method | Cross-Validated R² (q² or R²cv) | Conventional R² | External Prediction R² (R²test) | Key Finding/Descriptors |
|---|---|---|---|---|---|
| Pyridine-2-carboxylic acid thiazol-2-ylamide analogs researchgate.net | CoMFA | 0.799 | 0.989 | Not Reported | Steric and electrostatic fields are crucial for MetAP inhibition. |
| Pyridine-2-carboxylic acid thiazol-2-ylamide analogs researchgate.net | CoMSIA | 0.704 | 0.954 | Not Reported | Model correlates well with structural features of the MetAP active site. |
| Thiazole derivatives as PIN1 inhibitors | MLR | 0.63 | 0.76 | 0.78 | Activity depends on MR, LogP, ELUMO, and J descriptors. |
| Thiazole derivatives as PIN1 inhibitors | ANN | 0.99 | 0.98 | 0.98 | Artificial Neural Network provided a highly predictive model. |
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design strategies become paramount. Pharmacophore modeling is one such approach that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.
This approach has been applied to design novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives by analyzing the pharmacophoric features of a known co-crystallized inhibitor of the SARS-CoV Main Protease (Mpro). bu.edu.eg By retaining key features, such as the hydrogen-bond donor amide group, and introducing other structural modifications, researchers were able to synthesize a new series of potent inhibitors. bu.edu.eg This strategy, sometimes referred to as pharmacophore merging, can be highly effective for boosting efficacy. nih.gov
The thiazole and carboxamide moieties are themselves considered privileged scaffolds in drug discovery because of their ability to form key interactions, particularly hydrogen bonds, with biological targets. nih.gov A pharmacophore model derived from a series of active compounds like this compound can be used as a 3D query to screen virtual databases for new molecules that possess the required features, leading to the discovery of structurally diverse compounds with the desired biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex, understanding the conformational flexibility of both the ligand and the target, and analyzing the dynamics of their interaction.
For thiazole carboxamide derivatives, MD simulations have been used to validate docking results. Following the docking of ligands into COX isozymes, MD simulations can confirm the stability of the binding pose throughout the simulation period (e.g., 100 ns). nih.gov The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD profile suggests that the ligand remains securely bound in its predicted orientation.
Furthermore, MD simulations provide detailed energetic analyses, such as through MM/GBSA calculations performed on the simulation trajectory, which can refine binding free energy predictions. nih.govcore.ac.uk These simulations can reveal subtle conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions, providing a more complete and accurate picture of the binding event than docking alone. nih.govcore.ac.uk
Virtual Screening Techniques for Novel Ligand Discovery
Virtual screening is a computational technology aimed at rapidly searching large libraries of chemical structures to identify those that are most likely to bind to a drug target. ajchem-a.com This approach can be either structure-based, relying on the 3D structure of the target (e.g., docking), or ligand-based, using information from known active molecules (e.g., pharmacophore searching or similarity searching).
The this compound scaffold can serve as a starting point for virtual screening campaigns. By using its structure as a query, researchers can search massive compound databases for analogs with potentially improved properties or novel activities. For example, a hierarchical virtual screening approach, combining molecular docking and MD simulations, was used to identify novel thiadiazole-based molecules as potential anti-Covid-19 candidates. nih.gov This process involves sequentially filtering a large library of compounds through increasingly stringent computational tests, from simple property filters to rigorous docking and dynamic simulations, to isolate a small number of promising hits for experimental testing. nih.gov
This methodology was instrumental in the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds, evolving from an initial amino thiazole hit. acs.orgsemanticscholar.org Virtual screening accelerates the discovery of novel ligands by efficiently prioritizing which compounds to synthesize and test, ultimately making the drug discovery process more efficient and cost-effective. ajchem-a.com
Challenges and Future Directions in Research on N 1,3 Thiazol 2 Yl Pyridine 2 Carboxamide
Addressing Compound Selectivity and Minimizing Off-Target Effects
A primary challenge in the development of therapeutic agents based on the N-(1,3-thiazol-2-yl)pyridine-2-carboxamide scaffold is achieving high selectivity for the intended biological target while minimizing interactions with other proteins, which can lead to off-target effects. Research has shown that derivatives of this core structure can interact with a variety of targets, including kinases and cyclooxygenase (COX) enzymes.
For instance, a series of N-(1,3-thiazol-2-yl)pyridin-2-amines were identified as potent and selective inhibitors of KDR kinase, a key receptor in angiogenesis. nih.gov Similarly, studies on new thiazole (B1198619) carboxamide derivatives have explored their selectivity for COX-2 over COX-1, an important consideration for developing anti-inflammatory agents with fewer gastrointestinal side effects. acs.org The challenge lies in fine-tuning the molecular structure to enhance affinity for the desired target. Future research will focus on using computational modeling and high-throughput screening to predict and test the selectivity profiles of novel analogues. Structure-activity relationship (SAR) studies are crucial in identifying which molecular modifications confer the highest degree of selectivity.
Table 1: Examples of Selectivity in Thiazole Carboxamide Derivatives
| Compound Class | Primary Target | Basis of Selectivity | Reference |
|---|---|---|---|
| N-(1,3-thiazol-2-yl)pyridin-2-amines | KDR Kinase | Modifications to the pyridine (B92270) and thiazole rings led to potent and selective inhibition. | nih.gov |
| Thiazole Carboxamide Derivatives | COX-2 | Structural modifications influencing interactions within the enzyme's active site led to preferential inhibition over COX-1. | acs.org |
Strategies for Optimizing Pharmacokinetic Properties for In Vivo Research Applications
For any compound to be effective in a living organism, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A significant hurdle for many heterocyclic compounds, including some this compound derivatives, is poor aqueous solubility and metabolic instability, which can limit their bioavailability and efficacy in in vivo models.
Strategies to overcome these limitations are a key focus of future research. These include:
Pro-drug Approaches: Modifying the compound to improve solubility and absorption, with the modification being cleaved in vivo to release the active drug.
Structural Modification: Introducing polar functional groups or employing techniques like fluorination to block metabolically vulnerable sites can enhance both solubility and stability. mdpi.com
Formulation Development: Utilizing advanced drug delivery systems, such as nanoparticles or liposomes, to improve the compound's delivery to the target site.
In silico ADME profiling and early in vitro pharmacokinetic assays are being integrated into the drug discovery process to identify and address potential liabilities at an earlier stage, ensuring that only candidates with promising drug-like properties advance to more complex in vivo studies. acs.org
Development of Next-Generation Analogues with Enhanced Potency and Improved Profiles
Researchers have successfully developed potent compounds by systematically modifying the core structure. For example, a study on 61 N-(thiazol-2-yl)-benzamide analogues identified several compounds with more potent inhibitory activity at the Zinc-Activated Channel (ZAC) than the original lead compound. semanticscholar.org Another research effort focused on creating 1,3-thiazole isosteric analogues of existing drugs to develop potent positive allosteric modulators for GABAA receptors, which could lead to new anxiolytics. nih.gov The isosteric replacement of a pyridine nucleus with a 1,3-thiazole was shown to be a promising strategy. nih.gov
Future work will leverage advanced techniques like fragment-based drug design and DNA-encoded libraries to explore a wider chemical space more efficiently. The goal is to identify novel derivatives that not only have high potency but also possess the desired selectivity and pharmacokinetic properties discussed previously.
Table 2: Structure-Activity Relationship Insights for Enhanced Potency
| Compound Series | Structural Modification | Impact on Potency | Target | Reference |
|---|---|---|---|---|
| N-(thiazol-2-yl)-benzamide | Introduction of a 4-tert-butyl group on the thiazole ring. | Beneficial for antagonist activity. | ZAC | semanticscholar.org |
| Thiazole/thiadiazole carboxamide | Optimization of substituents on the thiazole/thiadiazole moiety. | Compound 51am showed remarkable antiproliferative activity. | c-Met Kinase | nih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
Understanding the precise mechanism of action of a compound is critical for its development. Modern systems biology offers powerful tools to achieve this through the integration of multiple "omics" data sets (genomics, transcriptomics, proteomics, metabolomics). nih.gov While specific multi-omics studies on this compound are not yet widely published, this represents a significant future direction.
By treating cells or model organisms with a specific analogue and subsequently analyzing changes across these different molecular layers, researchers can:
Identify Target Pathways: Uncover the signaling pathways that are most affected by the compound. jci.org
Elucidate Mechanism of Action: Gain a holistic view of the cellular response, confirming the intended mechanism and revealing unexpected effects. nih.gov
Discover Biomarkers: Identify molecular signatures that could predict response or resistance to the compound in a clinical setting. arxiv.org
The use of advanced computational tools and machine learning algorithms will be essential to analyze and interpret these large, complex datasets, ultimately providing a much deeper understanding of how these compounds function at a systems level. mdpi.comvu.nl
Exploration of Novel Therapeutic Indications and Applications
The versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently investigated areas. The core structure has been identified in compounds designed as inhibitors of various targets, indicating its status as a privileged scaffold in medicinal chemistry.
Current and past research has explored derivatives for a range of applications:
Anticancer: As inhibitors of kinases like KDR and c-Met, or through cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov
Anti-inflammatory: As inhibitors of COX enzymes. acs.org
Antimicrobial: As potential antibacterial agents by targeting enzymes like methionine aminopeptidase (B13392206) or through general antimicrobial screening. researchgate.netresearchgate.nethilarispublisher.com
Neurological: As modulators of receptors such as the GABAA receptor and the Zinc-Activated Channel. semanticscholar.orgnih.gov
A key future direction is the systematic screening of existing and novel analogue libraries against a broader range of biological targets. This could uncover entirely new therapeutic applications for this class of compounds, potentially in areas like metabolic disorders, viral diseases, or neurodegenerative conditions.
Advancements in Sustainable and Scalable Synthetic Methodologies
For any promising compound to move forward in development, it must be possible to synthesize it efficiently, cost-effectively, and on a large scale. Traditional multi-step synthetic routes can be hindered by low yields, the use of hazardous reagents, and difficulty in purification.
Future research in this area will focus on developing more sustainable and scalable synthetic methods. This includes:
Green Chemistry Approaches: Utilizing less hazardous solvents, reducing waste, and improving atom economy.
Novel Catalysis: Employing new catalysts to enable more efficient and selective reactions.
Process Intensification: Adopting modern techniques like microwave-assisted synthesis or continuous flow chemistry, which can significantly shorten reaction times, improve yields, and allow for safer, more controlled production. researchgate.net
For example, the synthesis of related N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide intermediates has been achieved with improved yields and shorter reaction times using microwave irradiation in water, a green solvent. researchgate.net Applying these principles to the synthesis of this compound and its derivatives will be crucial for their future development and potential commercialization.
Q & A
Q. What are the common synthetic routes for preparing N-(1,3-thiazol-2-yl)pyridine-2-carboxamide?
The compound is typically synthesized via a carboxamide coupling reaction. A general method involves reacting pyridine-2-carboxylic acid chloride with 2-aminothiazole in acetonitrile under reflux. For example, dropwise addition of the acid chloride to a stirred solution of 2-aminothiazole in acetonitrile at room temperature yields the product after precipitation and recrystallization. Critical parameters include solvent choice (acetonitrile for solubility), stoichiometric ratios, and purification via slow evaporation of toluene to obtain crystals suitable for X-ray diffraction .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key structural parameters include:
- Dihedral angles : The angle between the thiazole and pyridine rings (e.g., 34.08° in a related isoxazole analog) .
- Hydrogen bonding : N–H···N and C–H···O interactions form inversion dimers and chains, stabilizing the crystal lattice. For example, N–H···N bonds (2.95–3.10 Å) and C–H···O contacts (3.25 Å) are critical .
- Bond lengths : C–S (1.74 Å) and C–N (1.32 Å) distances align with typical thiazole-carboxamide geometries .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound?
Polymorphism and solvent selection are key challenges. Strategies include:
- Screening solvents with varying polarities (e.g., toluene, DMSO) to optimize crystal growth.
- Using slow evaporation or diffusion methods to control nucleation.
- Analyzing thermal stability via differential scanning calorimetry (DSC) to identify polymorphic forms, as seen in related carboxamide derivatives .
Q. How to resolve discrepancies in crystallographic refinement parameters (e.g., high R-factors)?
Refinement using SHELXL is recommended:
- Optimize weighting schemes (e.g.,
w = 1/[σ²(F₀²) + (0.1P)² + 0.180P]). - Validate displacement parameters (ADPs) and apply extinction corrections.
- Check data-to-parameter ratios (e.g., 13.1 in a related study) and increase data completeness by collecting higher-resolution datasets .
Q. What methodologies are used to analyze hydrogen bonding networks in this compound?
- SHELXTL/PLATON : Generate hydrogen bond tables and visualize interactions (e.g., N–H···N dimers and C–H···O chains).
- Mercury software : Quantify interaction energies and map Hirshfeld surfaces to assess packing efficiency .
Q. How to validate the accuracy of a reported crystal structure?
- Use PLATON for symmetry checks, missed voids, and twinning analysis.
- Cross-validate with CIF validation tools to flag ADP outliers or unrealistic bond lengths.
- Compare geometric parameters (e.g., torsion angles) with related structures in the Cambridge Structural Database (CSD) .
Q. How to address low data-to-parameter ratios in crystallographic studies?
- Collect additional reflections by extending θ range (e.g., θmax = 25.4°).
- Apply restraints to ADPs or bond distances for underdetermined atoms.
- Use high redundancy data collection (e.g., 3462 measured reflections for 1676 independent reflections) to improve statistical reliability .
Q. What strategies guide structure-activity relationship (SAR) studies for thiazole-carboxamide derivatives?
- Substituent variation : Modify pyridine (e.g., CF₃ at C5) or thiazole (e.g., hydroxymethyl at C5) to enhance bioactivity .
- Bioisosteric replacement : Replace pyridine with isoxazole or imidazole to assess binding affinity changes .
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., immunomodulatory enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
